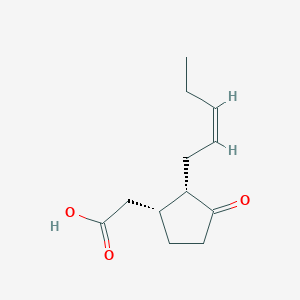

7-epi Jasmonic acid

Description

Properties

IUPAC Name |

2-[(1R,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJFBWYDHIGLCU-QKMQQOOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@H]1[C@H](CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501046909 | |

| Record name | 7-Isojasmonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 7-Epijasmonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0303804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62653-85-4 | |

| Record name | 7-Isojasmonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62653-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Isojasmonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"7-epi Jasmonic acid biosynthesis pathway in Arabidopsis"

An In-depth Technical Guide to the 7-epi-Jasmonic Acid Biosynthesis Pathway in Arabidopsis

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived phytohormones that play critical roles in regulating plant growth, development, and defense against biotic and abiotic stresses.[1] The biosynthesis of jasmonates originates from fatty acids in chloroplasts and is completed through a series of enzymatic reactions in the peroxisomes.[2] The initial product of this pathway is (+)-7-iso-JA (a stereoisomer also referred to as 7-epi-JA), which can then be converted into various biologically active derivatives, most notably the conjugate (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), the primary ligand for JA signaling.[3] This technical guide provides a comprehensive overview of the 7-epi-Jasmonic acid biosynthesis pathway in the model organism Arabidopsis thaliana, detailing the enzymatic steps, quantitative data, and key experimental protocols for its study.

The Core Biosynthesis Pathway

The biosynthesis of jasmonic acid is a well-defined pathway that spans two cellular compartments: the chloroplast and the peroxisome.[4] It begins with the release of α-linolenic acid (α-LeA) from chloroplast membranes.

-

Chloroplast-Localized Steps :

-

Lipase Activity : The pathway is initiated by the release of α-linolenic acid (18:3) from galactolipids in the chloroplast membranes. Phospholipases, such as DONGLE (DGL) and DEFECTIVE IN ANTHER DEHISCENCE 1 (DAD1), are involved in this initial step.[2][5]

-

Oxygenation : α-linolenic acid is oxygenated by 13-LIPOXYGENASE (13-LOX) to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[6]

-

Dehydration and Cyclization : The 13-HPOT is then converted into an unstable allene (B1206475) oxide by ALLENE OXIDE SYNTHASE (AOS) .[5] This intermediate is subsequently cyclized by ALLENE OXIDE CYCLASE (AOC) to produce cis-(+)-12-oxophytodienoic acid (OPDA).[7]

-

-

Peroxisome-Localized Steps :

-

Import : OPDA is transported from the chloroplast to the peroxisome via a transporter known as COMATOSE (CTS).[6]

-

Reduction : Inside the peroxisome, the cyclopentenone ring of OPDA is reduced by 12-OXOPHYTODIENOATE REDUCTASE 3 (OPR3) .[7]

-

β-Oxidation : The resulting intermediate undergoes three cycles of β-oxidation. This process involves the sequential action of ACYL-COA OXIDASE (ACX) , a multifunctional protein (MFP), and 3-KETOACYL-COA THIOLASE (KAT).[7] This shortening of the carboxylic acid side chain yields (+)-7-iso-Jasmonic Acid.

-

-

Cytoplasmic Conjugation :

Key Enzymes in Jasmonate Biosynthesis

The table below summarizes the core enzymes involved in the JA biosynthesis pathway in Arabidopsis thaliana.

| Enzyme Name | Gene Name(s) | Subcellular Location | Function |

| Lipoxygenase | LOX2 | Chloroplast | Dioxygenation of α-linolenic acid to 13-HPOT. |

| Allene Oxide Synthase | AOS | Chloroplast | Converts 13-HPOT to an unstable allene oxide.[7] |

| Allene Oxide Cyclase | AOC1, AOC2, AOC3 | Chloroplast | Catalyzes the cyclization of allene oxide to OPDA.[9] |

| 12-Oxophytodienoate Reductase | OPR3 | Peroxisome | Reduces the double bond in the cyclopentenone ring of OPDA.[7] |

| Acyl-CoA Oxidase | ACX1, ACX5 | Peroxisome | Catalyzes the first step of β-oxidation.[7] |

| 3-Ketoacyl-CoA Thiolase | KAT2 | Peroxisome | Performs the final step in each cycle of β-oxidation.[7] |

| JA-Amino Synthetase | JAR1 | Cytoplasm | Conjugates isoleucine to jasmonic acid to form JA-Ile.[8] |

Quantitative Data on Jasmonate Levels

The concentration of jasmonates in plant tissues is tightly regulated and can increase dramatically in response to stimuli like mechanical wounding. Quantitative analysis is crucial for understanding the dynamics of this pathway.

| Compound | Genotype / Condition | Concentration (pmol/g FW) | Reference |

| JA-Ile | Wild Type (Col-0) | 29.6 | [8] |

| JA-Ile | jar1-1 mutant | ~4.0 (Over 7-fold lower than WT) | [8] |

| OPDA | Unwounded Leaf | ~150 | [10] |

| OPDA | Wounded Leaf (1h post-wounding) | ~1100 | [10] |

| JA | Unwounded Leaf | ~40 | [10] |

| JA | Wounded Leaf (1h post-wounding) | ~1200 | [10] |

| JA-Ile | Unwounded Leaf | ~10 | [10] |

| JA-Ile | Wounded Leaf (1h post-wounding) | ~350 | [10] |

Data are approximated from published figures and text for illustrative purposes.

Experimental Protocols

Protocol 1: Quantification of Jasmonates by LC-MS/MS

This protocol outlines a common method for the extraction and quantification of jasmonates from Arabidopsis leaf tissue, based on methodologies described in the literature.[10][11][12]

1. Sample Collection and Preparation:

-

Harvest Arabidopsis leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Weigh the frozen tissue (typically 100 mg).

-

Homogenize the tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

2. Extraction:

-

To the powdered tissue, add 1.0 mL of an ice-cold extraction solvent (e.g., methanol (B129727) or an aqueous methanol solution).[10][12]

-

Add internal standards at this stage for absolute quantification. Common standards include deuterium-labeled compounds like D₆-JA and D₆-JA-Ile.[10]

-

Vortex the mixture thoroughly and incubate at 4°C with shaking for 30 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C. Collect the supernatant.

3. Purification (Solid-Phase Extraction - SPE):

-

The crude extract can be purified to remove interfering compounds. An Oasis HLB column is often used.[12]

-

Condition the SPE column with methanol followed by water.

-

Load the supernatant onto the column.

-

Wash the column with a low-percentage methanol solution to remove polar impurities.

-

Elute the jasmonates with a high-percentage methanol solution (e.g., 80% methanol).[12]

-

Evaporate the eluent to dryness under a stream of nitrogen.

4. Analysis by UPLC-nanoESI-MS/MS:

-

Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 10% methanol).

-

Inject the sample into an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).[13]

-

Separate the different jasmonates based on their retention time on the chromatography column.

-

Detect and quantify the compounds using mass spectrometry, typically in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

References

- 1. mdpi.com [mdpi.com]

- 2. Generating and maintaining jasmonic acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. pflanzenphysiologie.uni-hohenheim.de [pflanzenphysiologie.uni-hohenheim.de]

- 8. The Oxylipin Signal Jasmonic Acid Is Activated by an Enzyme That Conjugates It to Isoleucine in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of jasmonic acid biosynthetic genes inhibits Arabidopsis growth in response to low boron - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | A Holistic Approach to Analyze Systemic Jasmonate Accumulation in Individual Leaves of Arabidopsis Rosettes Upon Wounding [frontiersin.org]

- 11. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]

The Discovery and Isolation of 7-epi-Jasmonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 7-epi-jasmonic acid, a biologically active stereoisomer of jasmonic acid. It details the initial discovery and isolation from fungal cultures, outlines modern experimental protocols for its purification and analysis, and presents key quantitative and spectroscopic data. Furthermore, this guide illustrates the pivotal role of 7-epi-jasmonic acid in the jasmonate signaling pathway, a critical component of plant defense and development.

Introduction: The Jasmonate Family of Phytohormones

Jasmonates are a class of lipid-derived plant hormones that play crucial roles in regulating a wide array of physiological processes, including growth, development, and responses to biotic and abiotic stress.[1][2] Jasmonic acid (JA) and its derivatives are synthesized from linolenic acid via the octadecanoid pathway.[1] The discovery of jasmonates dates back to the isolation of methyl jasmonate from the essential oil of Jasminum grandiflorum.[3] Subsequent research identified jasmonic acid as a potent plant growth regulator.[1][3]

Jasmonic acid possesses two chiral centers, leading to the existence of four stereoisomers. Among these, (+)-7-iso-jasmonic acid, also known as 7-epi-jasmonic acid, has been identified as a major and biologically active form of the hormone.[3][4] This guide focuses specifically on the discovery and isolation of this important stereoisomer.

Discovery and Initial Isolation of 7-epi-Jasmonic Acid

The first isolation of (+)-7-iso-jasmonic acid was not from a plant, but from the culture filtrate of the fungus Lasiodiplodia theobromae (also known by its synonym Botryodiplodia theobromae).[3][4] This discovery was significant as it demonstrated that jasmonates were not exclusive to the plant kingdom. The initial studies by Aldridge et al. in 1971 and later, more detailed work by Miersch et al. in 1987, laid the groundwork for understanding the production of this compound by microorganisms.[3][4][5]

Fungal Culture and Fermentation

The production of 7-epi-jasmonic acid was achieved through the submerged fermentation of Lasiodiplodia theobromae. While the original papers provide specific culture conditions, a general protocol is as follows:

-

Fungal Strain: Lasiodiplodia theobromae (e.g., strain D7/2).[3][4]

-

Culture Medium: A suitable liquid medium, such as Czapek medium or a basal salt broth, is used to support fungal growth and metabolite production.[3][6]

-

Incubation: The fungus is cultured for a period of 7 to 14 days under static or agitated conditions at a controlled temperature, typically around 25-30°C.[6][7]

Extraction and Purification Workflow

The general workflow for the isolation of 7-epi-jasmonic acid from the fungal culture filtrate involves several key steps, as depicted in the diagram below.

References

- 1. Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production [PeerJ] [peerj.com]

- 2. researchgate.net [researchgate.net]

- 3. Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Metabolites of Lasiodiplodia theobromae - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

The Natural Occurrence of 7-epi Jasmonic Acid in Plant Species: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmonates, a class of lipid-derived phytohormones, are pivotal regulators of plant growth, development, and defense. Within this class, (+)-7-epi-jasmonic acid ((+)-7-iso-JA) emerges as a crucial, biologically active precursor. Initially synthesized via the octadecanoid pathway, this isomer readily epimerizes to the more stable (-)-jasmonic acid. Understanding the natural occurrence, biosynthesis, and signaling of 7-epi-JA is fundamental for leveraging its potential in agriculture and pharmacology. This technical guide provides an in-depth overview of the natural distribution of 7-epi-JA, detailed experimental protocols for its quantification, and visual representations of its core biochemical pathways.

Introduction: The Significance of 7-epi Jasmonic Acid

Jasmonic acid (JA) and its derivatives are integral signaling molecules that orchestrate a plant's response to a myriad of environmental and developmental cues, from insect attacks and pathogen infections to fruit ripening and senescence.[1] The biosynthesis of jasmonates begins with α-linolenic acid and proceeds through the octadecanoid pathway, culminating in the production of (+)-7-epi-jasmonic acid.[2] This form is considered the more biologically active isomer, which subsequently converts to its more stable diastereomer, (-)-jasmonic acid, during extraction or cellular processes. The jasmonate family, including 7-epi-JA, has been identified across a vast spectrum of the plant kingdom, from algae and mosses to higher plants.[3]

Natural Occurrence and Quantitative Distribution

Jasmonates are ubiquitous in higher plants, though their concentration varies significantly depending on the tissue type, developmental stage, and the presence of external stressors.[4] Generally, the highest levels of jasmonates are found in reproductive tissues such as flowers, fruits, and developing seeds, as well as in young, actively growing leaves.[4][5] In contrast, mature organs like roots and fully developed leaves typically exhibit lower concentrations.[4]

Environmental insults, such as wounding or dehydration, can trigger a rapid, de novo synthesis of jasmonates.[5] For instance, in soybean leaves subjected to dehydration, JA levels can increase approximately five-fold within two hours.[5] This rapid accumulation underscores their role as critical stress-response hormones.

Data Presentation: Representative Jasmonate Concentrations in Plant Tissues

The following table summarizes the general distribution patterns of jasmonates, including the precursor 7-epi-JA, across various plant tissues. Absolute concentrations can vary widely based on species, specific conditions, and analytical methods.

| Plant Organ/Tissue | Relative Concentration | Key Functions & Observations | Supporting Citations |

| Flowers & Reproductive Tissues | High | Involved in pollen viability, flower development, and insect attraction for pollination. | [4][5][6] |

| Fruits & Pericarp | High | Modulates aspects of fruit ripening and defense against pathogens and herbivores. | [5] |

| Young Leaves & Seedlings | High | Highest levels often found in the youngest organs, playing a role in growth regulation and defense. | [5] |

| Hypocotyl Hook & Plumule | High | Concentrated in actively growing regions of seedlings. | [5] |

| Mature Leaves & Roots | Low | Basal levels are typically low but can increase dramatically in response to stress. | [4] |

| Wounded/Stressed Tissues | Very High (transient) | Rapid de novo synthesis is a hallmark of the plant defense response. | [5] |

Biosynthesis and Signaling Pathways

The Octadecanoid Pathway: Biosynthesis of this compound

The synthesis of 7-epi-JA is a well-characterized enzymatic cascade known as the octadecanoid pathway, which initiates in the chloroplasts and concludes in the peroxisomes.[7][8]

-

Initiation : The pathway begins with the release of α-linolenic acid from chloroplast membranes.[3][8]

-

Oxygenation : The enzyme Lipoxygenase (LOX) oxygenates α-linolenic acid to form 13-hydroperoxylinolenic acid.

-

Cyclization : Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) catalyze the subsequent conversion into 12-oxo-phytodienoic acid (OPDA).[4]

-

Final Steps : OPDA is transported to the peroxisome, where it undergoes reduction and three cycles of β-oxidation to yield (+)-7-epi-jasmonic acid.[4]

Jasmonate Signaling Cascade

The perception and transduction of the jasmonate signal are critical for activating downstream gene expression. The bioactive form is not JA itself, but its isoleucine conjugate, JA-Ile.[9]

-

Activation : JA is converted to (+)-7-iso-JA-Ile by the enzyme JAR1.[10]

-

Perception : JA-Ile acts as a "molecular glue," facilitating the interaction between its receptor, the F-box protein COI1, and JAZ (Jasmonate ZIM-domain) repressor proteins.[9][10]

-

Derepression : This interaction targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome.[9]

-

Gene Activation : The degradation of JAZ repressors liberates transcription factors (e.g., MYC2), which then activate the expression of numerous JA-responsive genes, initiating defense and developmental responses.[9][11]

References

- 1. mdpi.com [mdpi.com]

- 2. caymanchem.com [caymanchem.com]

- 3. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 4. mdpi.com [mdpi.com]

- 5. Jasmonic acid distribution and action in plants: regulation during development and response to biotic and abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Early signal transduction linking the synthesis of jasmonic acid in plant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Jasmonic acid - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Role of (+)-7-iso-Jasmonic Acid in Plant Defense Mechanisms: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Jasmonates are a class of lipid-derived phytohormones that are indispensable for orchestrating plant defense responses against a wide range of biotic threats, including insect herbivores and necrotrophic pathogens. The biological activity of jasmonates is highly dependent on their stereochemistry. This technical guide provides an in-depth examination of the pivotal role of (+)-7-iso-jasmonic acid, also known as 7-epi-jasmonic acid. While jasmonic acid itself has low biological activity, its isoleucine conjugate, specifically the (+)-7-iso-jasmonoyl-L-isoleucine ((+)-7-iso-JA-Ile) stereoisomer, is now understood to be the primary endogenous bioactive hormone.[1][2] This molecule acts as a potent molecular glue, facilitating the interaction between the F-box protein CORONATINE INSENSITIVE 1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[3][4] This guide details the biosynthesis of this active form, the molecular mechanics of its perception, the downstream signaling cascade that activates defense gene expression, and provides key experimental protocols for its study.

Introduction: The Specificity of Jasmonate Signaling

The jasmonate signaling pathway is a cornerstone of plant immunity.[5] For years, jasmonic acid (JA) was considered the primary signaling molecule. However, research has revealed that the pathway's activation is exquisitely sensitive to the stereochemical configuration of the jasmonate molecule. Jasmonic acid possesses two chiral centers (at C3 and C7), giving rise to four possible stereoisomers. The biosynthetic pathway in plants primarily produces (+)-7-iso-jasmonic acid (with a 3R, 7S configuration).[6] This isomer can then epimerize to the more thermodynamically stable but biologically inactive (-)-jasmonic acid (3R, 7R configuration).[1][2]

Crucially, for signaling to occur, the jasmonate must be conjugated to an amino acid, most commonly L-isoleucine. It is the (+)-7-iso-JA-L-Ile conjugate that functions as the true, high-affinity ligand for the jasmonate co-receptor complex.[2][7] This technical guide will dissect the unique and essential role of the 7-epi form of jasmonic acid as the precursor to this master regulator of plant defense.

Biosynthesis and Bioactivation Pathway

The synthesis of the active jasmonate signal begins with the release of α-linolenic acid from chloroplast membranes, typically triggered by wounding or herbivore-associated elicitors. The pathway proceeds through several enzymatic steps in the chloroplast and peroxisome, culminating in the formation of (+)-7-iso-JA. This molecule is then transported to the cytoplasm where it is conjugated to L-isoleucine by the enzyme JASMONATE RESISTANT 1 (JAR1) to yield the bioactive hormone, (+)-7-iso-JA-Ile.

The Signaling Cascade: Stereospecific Perception and Signal Transduction

In the absence of a threat, plant defense genes are held in a repressed state. JAZ proteins bind to and inhibit transcription factors, such as MYC2 , preventing them from activating gene expression.[8] The perception of (+)-7-iso-JA-Ile initiates a rapid de-repression mechanism.

-

Co-Receptor Formation : (+)-7-iso-JA-Ile acts as a molecular glue, promoting the formation of a ternary co-receptor complex consisting of the F-box protein COI1 (a component of an SCF E3 ubiquitin ligase complex) and the C-terminal Jas motif of a JAZ repressor protein.[9][10]

-

Stereospecific Recognition : Structural studies have revealed a binding pocket on COI1 that specifically accommodates the (3R, 7S) configuration of (+)-7-iso-JA-Ile with high affinity.[9][11] The inactive (-)-JA-Ile isomer does not fit optimally into this pocket and thus fails to promote the COI1-JAZ interaction.[1][2]

-

JAZ Ubiquitination and Degradation : The formation of the COI1-(+)-7-iso-JA-Ile-JAZ complex targets the JAZ protein for ubiquitination by the SCFCOI1 complex.

-

Transcriptional Activation : The polyubiquitinated JAZ protein is subsequently degraded by the 26S proteasome. This degradation frees the MYC2 transcription factor, which can then bind to the promoter regions of early jasmonate-responsive genes, activating a massive transcriptional reprogramming geared towards defense.[8]

Quantitative Impact on Plant Defense

Activation of the jasmonate pathway by (+)-7-iso-JA-Ile leads to the synthesis of a wide array of chemical and physical defenses. The quantitative impact of this signaling is profound, leading to enhanced resistance against herbivores and pathogens.

Data Presentation

The following tables summarize quantitative data from studies where the jasmonate pathway, endogenously triggered by the active (+)-7-iso-JA-Ile, was induced to measure its effect on plant defense.

Table 1: Effect of Jasmonate Pathway Induction on Nicotine (B1678760) Production and Herbivore Resistance in Nicotiana attenuata

| Treatment Group | Mean Nicotine Concentration (% dry mass ± SEM) | Leaf Area Consumed by Herbivore (cm² ± SEM) |

| Control Plants | 0.74 ± 0.05 | 2.73 ± 0.52 |

| MeJA-Treated Plants | 0.97 ± 0.06 | 0.25 ± 0.08 |

| Statistical Significance | P = 0.001 | - |

Data synthesized from Baldwin (1998).[12] Methyl jasmonate (MeJA) was used as an elicitor to activate the jasmonate signaling pathway. MeJA treatment significantly increased nicotine levels and reduced herbivory by T. pallidipennis nymphs.[12]

Table 2: Jasmonate Levels and Herbivore Preference in Wild-Type vs. JA-Deficient Tomato (Solanum lycopersicum)

| Plant Genotype | Jasmonate Level (pmol/g FW ± SD) | Herbivore Leaf Disc Preference (%) |

| Unwounded | ||

| Wild-Type (WT) | JA: 370, JA-Ile: 140 | 22% |

| OPR3-RNAi (JA-deficient) | JA: 230, JA-Ile: 95 | 78% |

| Wounded | ||

| Wild-Type (WT) | JA: ~7,000, JA-Ile: ~4,900 | - |

| OPR3-RNAi (JA-deficient) | No significant increase | - |

Data synthesized from Bosch et al. (2014).[13] OPR3-RNAi plants are deficient in the production of JA and JA-Ile from their precursor OPDA.[13] This deficiency leads to a strong preference by Manduca sexta larvae for the mutant leaves in dual-choice tests.[13]

Key Experimental Protocols

Investigating the role of 7-epi-JA requires precise methodologies for quantification and for studying molecular interactions.

Protocol: Quantification of Jasmonates by LC-MS/MS

This protocol outlines a standard method for the extraction, purification, and quantification of jasmonates from plant tissue.[14][15][16]

1. Sample Preparation: a. Harvest 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt all metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater. Do not allow the sample to thaw. c. Transfer the frozen powder to a pre-weighed 2 mL microcentrifuge tube.

2. Extraction: a. Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol, 1% acetic acid) containing deuterated internal standards (e.g., ²H₆-JA, ²H₂-JA-Ile) to the frozen tissue powder.[14] b. Vortex vigorously for 1 minute and incubate on a shaker at 4°C for 30-60 minutes. c. Centrifuge at 16,000 x g for 15 minutes at 4°C. d. Carefully transfer the supernatant to a new tube.

3. Purification (Solid-Phase Extraction - SPE): a. Condition a C18 SPE cartridge by passing 1 mL of 100% methanol, followed by 1 mL of 1% acetic acid (equilibration buffer).[14] b. Load the supernatant from step 2d onto the conditioned cartridge. c. Wash the cartridge with 1 mL of 1% acetic acid to remove polar impurities. d. Elute the jasmonates with 1.5-2 mL of elution buffer (e.g., 80% acetonitrile (B52724), 1% acetic acid) into a clean collection tube.[14]

4. Analysis: a. Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas or using a vacuum concentrator. b. Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 10% acetonitrile with 0.1% formic acid). c. Centrifuge to pellet any debris and transfer the clear solution to an autosampler vial. d. Inject the sample into an LC-MS/MS system equipped with a C18 column and run a gradient elution program to separate the compounds. e. Quantify the analytes using multiple reaction monitoring (MRM) mode, comparing the peak areas of the endogenous compounds to their corresponding deuterated internal standards.

Protocol: In Vitro Pull-Down Assay for COI1-JAZ Interaction

This assay demonstrates the hormone-dependent interaction between COI1 and a JAZ protein.[17]

1. Protein Expression: a. Express a "bait" protein, such as a JAZ protein fragment containing the Jas motif, fused to an affinity tag (e.g., Maltose Binding Protein - MBP) in E. coli. b. Express a "prey" protein, such as COI1 tagged with an epitope (e.g., c-Myc), in a suitable system (e.g., transgenic plants, insect cells).

2. Bait Immobilization: a. Lyse the E. coli cells expressing the MBP-JAZ bait protein. b. Incubate the crude lysate with amylose (B160209) resin beads. The MBP tag will bind to the amylose, immobilizing the JAZ bait protein. c. Wash the beads several times with a wash buffer to remove unbound proteins.

3. Prey Interaction: a. Prepare a crude protein extract from the plant tissue expressing the COI1-Myc prey protein. b. Aliquot the immobilized MBP-JAZ beads into separate tubes. c. To each tube, add the COI1-Myc plant extract. d. Add the treatment solution: (+)-7-iso-JA-Ile (test), (-)-JA-Ile (negative control), or a solvent control (e.g., ethanol). e. Incubate the tubes with gentle rotation for 1-2 hours at 4°C to allow for protein interaction.

4. Washing and Elution: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads extensively with wash buffer (containing the respective hormone treatment) to remove non-specifically bound proteins. c. Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

5. Detection: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane for Western blotting. c. Probe the membrane with an anti-Myc antibody to detect the presence of the pulled-down COI1-Myc prey protein. A strong band in the (+)-7-iso-JA-Ile lane, and a weak or absent band in the control lanes, confirms the hormone-dependent interaction.

Conclusion

The role of 7-epi-jasmonic acid in plant defense is both specific and paramount. It serves as the direct precursor to (+)-7-iso-JA-Ile, the only endogenous jasmonate stereoisomer with high biological activity. The activation of the entire jasmonate defense signaling cascade is contingent upon the precise stereochemical structure of this molecule, which allows it to function as a molecular glue for the COI1-JAZ co-receptor. This specificity provides a clear mechanism for the tight regulation of costly but effective plant defenses. Understanding this molecular lock-and-key system is crucial for researchers in plant science and offers potential avenues for the development of novel compounds to modulate plant immunity in agricultural and pharmaceutical contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. (+)-7-iso-Jasmonoyl-L-isoleucine is the endogenous bioactive jasmonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two distinct modes of action of molecular glues in the plant hormone co-receptor COI1-JAZ system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. JASMONATE-TRIGGERED PLANT IMMUNITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Endogenous Bioactive Jasmonate Is Composed of a Set of (+)-7-iso-JA-Amino Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis of JAZ repression of MYC transcription factors in jasmonate signalling (Journal Article) | OSTI.GOV [osti.gov]

- 9. Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 12. Jasmonate-induced responses are costly but benefit plants under attack in native populations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Jasmonic Acid and Its Precursor 12-Oxophytodienoic Acid Control Different Aspects of Constitutive and Induced Herbivore Defenses in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 16. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pull-down analysis of interactions among jasmonic acid core signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

7-epi-Jasmonic Acid and its Derivatives in Plant Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmonates, a class of lipid-derived phytohormones, are pivotal regulators of plant growth, development, and defense. Among these, 7-epi-jasmonic acid, also known as (+)-7-iso-jasmonic acid, and its derivatives are key signaling molecules. This technical guide provides an in-depth overview of the biosynthesis, perception, and signal transduction of 7-epi-jasmonic acid, with a focus on its role in various plant developmental processes. Detailed experimental protocols for the extraction, quantification, and application of jasmonates are provided, alongside quantitative data on their endogenous levels and physiological effects. Furthermore, this guide illustrates the core signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms governing jasmonate action.

Introduction

Jasmonic acid (JA) and its related compounds, collectively termed jasmonates (JAs), are ubiquitous in higher plants, where they orchestrate a wide array of physiological processes, from seed germination and root growth to flowering and senescence.[1][2] The stereoisomer (+)-7-iso-jasmonic acid ((+)-7-epi-JA) is a major biologically active form, which can epimerize to the more stable (-)-jasmonic acid.[3][4] The most bioactive form is widely considered to be the isoleucine conjugate, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[5] This guide delves into the multifaceted roles of 7-epi-JA and its derivatives in plant development, providing a technical resource for researchers in plant biology and related fields.

Biosynthesis and Metabolism

The biosynthesis of jasmonates initiates from α-linolenic acid in the chloroplasts and concludes in the peroxisomes.[4][6] The pathway, known as the octadecanoid pathway, involves a series of enzymatic reactions.

Key enzymes in the jasmonate biosynthetic pathway include:

-

Lipoxygenase (LOX): Catalyzes the initial oxygenation of α-linolenic acid.[7]

-

Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC): Convert the hydroperoxide intermediate into 12-oxophytodienoic acid (OPDA).[7]

-

OPDA Reductase (OPR): Reduces OPDA within the peroxisome.

-

Acyl-CoA Oxidase (ACX), Multifunctional Protein (MFP), and L-3-ketoacyl CoA thiolase (KAT): Perform three cycles of β-oxidation to shorten the carboxylic acid side chain, yielding (+)-7-iso-jasmonic acid.[4]

Once synthesized, (+)-7-iso-JA can be converted into various derivatives, including the highly active JA-Ile, catalyzed by JA-amino acid synthetase (JAR1) .[5] Other modifications include methylation to form methyl jasmonate (MeJA), hydroxylation, and glucosylation.[1][4]

Signaling Pathway

The perception and signaling of jasmonates are centered around a well-defined molecular mechanism involving three core components: the F-box protein CORONATINE INSENSITIVE1 (COI1) , JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2 .[8]

In the absence of JA-Ile, JAZ proteins bind to and repress MYC2, thereby inhibiting the transcription of JA-responsive genes.[9] Upon biotic or abiotic stress, JA-Ile levels rise and it acts as a molecular glue, promoting the interaction between COI1 and JAZ proteins.[8] This interaction leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome.[9] The degradation of JAZ proteins releases MYC2, allowing it to activate the expression of downstream target genes that regulate various aspects of plant development and defense.[8]

Signaling Pathway Diagram

Role in Plant Development

Jasmonates are integral to numerous developmental processes throughout the plant life cycle.

Root Growth

Jasmonic acid is a potent inhibitor of primary root growth.[10] This inhibition is mediated through the canonical COI1-JAZ-MYC2 signaling pathway.[11] Exogenous application of MeJA has been shown to enhance aluminum-induced root growth inhibition in a concentration-dependent manner.[12] Conversely, jasmonates can promote the formation of lateral and adventitious roots, often in crosstalk with auxin signaling.[10][13]

Flower and Seed Development

Jasmonates play a crucial role in reproductive development, including flower and seed development.[14][15] They are essential for pollen maturation and dehiscence, and mutants deficient in JA biosynthesis or signaling are often male-sterile.[15] The levels of various jasmonate compounds are spatially and temporally regulated within floral organs.[14] In tomato, OPDA is involved in embryo development.[15]

Senescence

Jasmonic acid is a known promoter of leaf senescence.[16] It induces the expression of senescence-associated genes and contributes to the degradation of chlorophyll (B73375) and other macromolecules.[16]

Other Developmental Processes

Jasmonates are also involved in:

-

Tuber formation in potatoes.[17]

-

Tendril coiling in climbing plants.[17]

-

Trichome formation as a defense mechanism against herbivores.[18]

-

Fruit ripening , often in conjunction with ethylene.[16]

Data Presentation

Table 1: Endogenous Levels of Jasmonates in Plant Tissues

| Plant Species | Tissue | Compound | Concentration (ng/g fresh weight) | Reference |

| Glycine max (Soybean) | Young Leaves | JA | ~100-200 | [19] |

| Glycine max (Soybean) | Flowers | JA | ~200-300 | [19] |

| Glycine max (Soybean) | Pericarp | JA | ~300-400 | [19] |

| Glycine max (Soybean) | Hypocotyl Hook | JA | ~250 | [19] |

| Oryza sativa (Rice) | Young Panicles (Control) | MeJA | ~5 | [20] |

| Oryza sativa (Rice) | Young Panicles (Transgenic) | MeJA | ~30 (6-fold increase) | [20] |

| Oryza sativa (Rice) | Young Panicles (Drought) | MeJA | ~95 (19-fold increase) | [20] |

| Various | General Range | JAs | 10 - 100 | [1] |

Note: These values are illustrative and can vary significantly based on plant age, developmental stage, and environmental conditions.

Table 2: Concentration-Dependent Effects of Jasmonates on Plant Development

| Plant System | Treatment | Concentration | Observed Effect | Reference |

| Arabidopsis thaliana seedlings | MeJA | ≤0.5 nM | Enhanced Al-induced root growth inhibition | [12] |

| Arabidopsis thaliana cell culture | MeJA | 50 µM | Minor shift (2%) towards G2 phase in cell cycle | [18] |

| Arabidopsis thaliana cell culture | MeJA | 200 µM | 40% of cells obstructed in G2 phase (doubling) | [18] |

| Pinus sylvestris seedlings | JA | 0.25 mM | Increased antioxidative enzyme activity | [21] |

| Pinus sylvestris seedlings | JA | 1.25 mM | Decreased total phenolic content and chlorophylls (B1240455) in some genotypes | [21] |

| Oryza sativa | Exogenous MeJA | Not specified | 59.4% reduction in spikelets per panicle | [20] |

| Oryza sativa | Exogenous MeJA | Not specified | 75.2% reduction in seed filling rate | [20] |

Experimental Protocols

Protocol for Jasmonate Extraction and Quantification by LC-MS/MS

This protocol outlines a robust method for the extraction and quantification of jasmonates from plant tissue, suitable for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][22]

Materials and Reagents:

-

Plant Tissue: 20-100 mg, flash-frozen in liquid nitrogen.

-

Extraction Solvent: 80% Acetonitrile or 80% Methanol with 1% Acetic Acid in ultrapure water.[8]

-

Internal Standards: Deuterated standards (e.g., ²H₆-JA, ²H₂-JA-Ile) for accurate quantification.[8]

-

Solid-Phase Extraction (SPE): C18 SPE cartridges.[8]

-

SPE Wash Solution: 1% Acetic Acid in ultrapure water.[8]

-

SPE Elution Solution: 80% Acetonitrile with 1% Acetic Acid.[8]

-

Reconstitution Solvent: Typically the initial mobile phase of the LC-MS/MS method.[8]

-

Equipment: Mortar and pestle, microcentrifuge tubes, bead mill homogenizer (optional), refrigerated centrifuge (4°C), SPE manifold, vacuum concentrator or nitrogen evaporator.

Procedure:

-

Homogenization: Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle or using a bead mill homogenizer. It is critical to prevent the sample from thawing.[8]

-

Extraction: Transfer the frozen powder to a microcentrifuge tube. Add the appropriate volume of internal standards and 1 mL of cold extraction solvent. Vortex thoroughly and incubate on a shaker for 1-2 hours at 4°C.

-

Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[8]

-

SPE Cartridge Preparation: Condition the C18 SPE cartridge by passing 1 mL of 100% Methanol, followed by 1 mL of ultrapure water, and finally 1 mL of 1% Acetic Acid (Wash Solution). Do not let the cartridge run dry.[8]

-

Sample Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge. Allow it to pass through slowly.

-

Washing: Wash the cartridge with 1 mL of 1% Acetic Acid to remove polar impurities.[8]

-

Elution: Place a clean collection tube in the manifold. Elute the retained jasmonates with 1 mL of the SPE Elution Solution.[8]

-

Drying: Evaporate the eluate to complete dryness using a vacuum concentrator or under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the reconstitution solvent. Vortex and centrifuge to pellet any insoluble material.[8]

-

Analysis: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

Protocol for Methyl Jasmonate (MeJA) Treatment of Arabidopsis thaliana

This protocol describes a common method for treating Arabidopsis seedlings with MeJA to study gene expression and other physiological responses.

Materials:

-

Arabidopsis thaliana seedlings (e.g., 2-week-old grown on plates or in soil).

-

Methyl Jasmonate (MeJA) stock solution (e.g., in ethanol (B145695) or DMSO).

-

Aqueous solution (e.g., 0.5% [v/v] ethanol) for dilution.

-

Spray bottle or airtight container for vapor treatment.

-

Growth chamber with controlled light and temperature.

Procedure (Spray Application):

-

Prepare MeJA Solution: Prepare the desired concentration of MeJA (e.g., 50-100 µM) by diluting the stock solution in the aqueous solution. Prepare a mock solution (e.g., 0.5% ethanol) as a control.

-

Treatment: Evenly spray the Arabidopsis plants with the MeJA or mock solution.

-

Incubation: Place the treated plants in a growth chamber under controlled conditions (e.g., 22°C, 16-h light/8-h dark photoperiod).

-

Harvesting: Harvest the plant material at desired time points (e.g., 1, 3, 6, 12, 24 hours) after treatment. Flash-freeze the samples in liquid nitrogen and store at -80°C until further analysis (e.g., RNA extraction for gene expression studies).

Experimental Workflow Diagram

Conclusion

7-epi-Jasmonic acid and its derivatives are central players in the intricate network of phytohormonal regulation of plant development and stress responses. The core signaling module of COI1-JAZ-MYC2 provides a framework for understanding how jasmonate signals are perceived and transduced to elicit specific physiological outcomes. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers aiming to investigate the diverse functions of jasmonates. Future research will likely focus on the crosstalk between jasmonates and other hormonal pathways, as well as the identification of novel components in the jasmonate signaling cascade, which could have significant implications for crop improvement and the development of new plant growth regulators.

References

- 1. Jasmonate Compounds and Their Derivatives in the Regulation of the Neoplastic Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Therapeutic Potential of Jasmonic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Jasmonates and Plant Salt Stress: Molecular Players, Physiological Effects, and Improving Tolerance by Using Genome-Associated Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Jasmonate-regulated root growth inhibition and root hair elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Jasmonic Acid Enhances Al-Induced Root Growth Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. Mapping methyl jasmonate-mediated transcriptional reprogramming of metabolism and cell cycle progression in cultured Arabidopsis cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Jasmonic acid distribution and action in plants: regulation during development and response to biotic and abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methyl Jasmonate Reduces Grain Yield by Mediating Stress Signals to Alter Spikelet Development in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Intracellular Localization of 7-epi Jasmonic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the subcellular compartmentalization of 7-epi jasmonic acid biosynthesis. It details the enzymatic pathways, presents quantitative data, outlines experimental protocols for localization studies, and visualizes the intricate processes involved.

Introduction to this compound and its Biosynthesis

Jasmonates are a class of lipid-derived phytohormones that play critical roles in regulating plant growth, development, and responses to a wide array of biotic and abiotic stresses.[1][2] The initial biologically active form synthesized in the pathway is (+)-7-iso-jasmonic acid, often referred to as 7-epi-jasmonic acid, which can then be converted to other bioactive forms.[3][4] The synthesis of 7-epi-jasmonic acid is a highly regulated and compartmentalized process, involving the coordinated action of enzymes located in distinct subcellular organelles, primarily the chloroplasts and peroxisomes.[5][6][7][8][9][10] Understanding the precise intracellular localization of this biosynthetic pathway is crucial for elucidating the mechanisms of jasmonate signaling and for developing strategies to modulate these pathways for crop improvement and therapeutic applications.

The Compartmentalized Pathway of this compound Synthesis

The biosynthesis of 7-epi-jasmonic acid is a classic example of metabolic channeling, where intermediates are synthesized in one organelle and subsequently transported to another for further conversion. This spatial separation allows for tight regulation and integration with other metabolic pathways. The entire process can be divided into three main stages based on location: synthesis of the precursor 12-oxo-phytodienoic acid (OPDA) in the chloroplast, conversion of OPDA to 7-epi-jasmonic acid in the peroxisome, and subsequent metabolism and signaling in the cytoplasm and nucleus.[5][6][7][8][9][10]

Chloroplast: The Site of Precursor Synthesis

The journey of 7-epi-jasmonic acid synthesis begins in the chloroplasts, where the initial substrate, α-linolenic acid, is released from galactolipids in the chloroplast membranes by the action of phospholipases.[11] A series of enzymatic reactions then converts α-linolenic acid into the key intermediate, 12-oxo-phytodienoic acid (OPDA).[6][11]

The key enzymes involved in this chloroplastic stage are:

-

Lipoxygenase (LOX): This enzyme catalyzes the dioxygenation of α-linolenic acid to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT).[11]

-

Allene (B1206475) Oxide Synthase (AOS): AOS then converts 13-HPOT into an unstable allene oxide.[11]

-

Allene Oxide Cyclase (AOC): Finally, AOC catalyzes the cyclization of the allene oxide to produce the stable cyclopentenone, (+)-12-oxophytodienoic acid (OPDA).[11]

Transport from Chloroplast to Peroxisome

Once synthesized, OPDA must be transported from the chloroplast to the peroxisome for the subsequent steps of the pathway. This transport across the two chloroplast membranes is a critical regulatory point. While the exact mechanism of export from the chloroplast is still under investigation, a protein named JASSY, located in the outer chloroplast envelope, has been identified as a facilitator of OPDA transport.[12] The import of OPDA into the peroxisome is mediated by a peroxisomal ATP-binding cassette (ABC) transporter known as COMATOSE (CTS) or PXA1.[13]

Peroxisome: The Hub of this compound Formation

Inside the peroxisome, OPDA undergoes reduction and a series of β-oxidation cycles to yield (+)-7-iso-jasmonic acid (7-epi-JA).[2][3][13]

The peroxisomal enzymes in this stage include:

-

12-oxophytodienoate Reductase 3 (OPR3): OPR3 reduces the double bond in the cyclopentenone ring of OPDA to form 3-oxo-2-(2'[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[13][14]

-

OPC-8:0 CoA Ligase 1 (OPCL1): This enzyme activates OPC-8:0 by attaching a Coenzyme A (CoA) molecule, a prerequisite for β-oxidation.[15]

-

β-Oxidation Enzymes: A set of three enzymes then carries out three successive rounds of β-oxidation to shorten the carboxylic acid side chain by six carbons:

The final product of this peroxisomal pathway is (+)-7-iso-jasmonoyl-CoA, which is then hydrolyzed to release free (+)-7-iso-jasmonic acid.[3]

Cytoplasm and Nucleus: Final Modifications and Signaling

Following its synthesis in the peroxisome, 7-epi-JA is transported to the cytoplasm. Here, it can be further metabolized into various derivatives.[5][6] A key modification is the conjugation with the amino acid isoleucine by the enzyme JASMONATE RESISTANT 1 (JAR1) to form the highly bioactive jasmonoyl-isoleucine (JA-Ile).[11] Both JA and JA-Ile can be transported into the nucleus to initiate the jasmonate signaling cascade, which involves the degradation of JAZ repressor proteins and the subsequent activation of transcription factors that regulate the expression of jasmonate-responsive genes.[5][9] A transporter, JAT1/AtABCG16, located in the plasma membrane and the nuclear envelope, has been shown to mediate the efflux of JA and the influx of JA-Ile into the nucleus.[7]

Data Presentation

Subcellular Localization of Key Enzymes in 7-epi-JA Synthesis

| Enzyme | Abbreviation | Subcellular Localization |

| Lipoxygenase | LOX | Chloroplast[11] |

| Allene Oxide Synthase | AOS | Chloroplast[11] |

| Allene Oxide Cyclase | AOC | Chloroplast[11] |

| 12-oxophytodienoate Reductase 3 | OPR3 | Peroxisome[13][14] |

| OPC-8:0 CoA Ligase 1 | OPCL1 | Peroxisome[15] |

| Acyl-CoA Oxidase | ACX | Peroxisome[14] |

| Multifunctional Protein | MFP | Peroxisome[14] |

| 3-ketoacyl-CoA Thiolase | KAT | Peroxisome[14] |

| Jasmonate Resistant 1 | JAR1 | Cytoplasm[11] |

Relative Concentrations of 7-epi-JA and its Precursors

Quantitative data on the absolute concentrations of jasmonates in subcellular compartments are scarce due to technical challenges in their measurement. However, studies on mutants and plants subjected to stimuli provide insights into the relative distribution and dynamics of these molecules.

| Compound | Condition/Mutant | Change in Concentration | Cellular Compartment |

| 12-oxo-phytodienoic acid (OPDA) | Wounding | Accumulation | Chloroplast[5] |

| Jasmonic Acid (JA) | cts mutant | Significantly reduced basal levels | Whole leaf[5] |

| Jasmonic Acid (JA) | Wounding in cts mutant | Slower and lower accumulation | Whole leaf[5] |

| Jasmonoyl-isoleucine (JA-Ile) | Stress stimulation | Accumulation | Cytoplasm and Nucleus[6] |

Kinetic Parameters of Key Enzymes

The determination of in vivo kinetic parameters for all enzymes in the 7-epi-JA pathway is an ongoing area of research. The complex, multi-compartmental nature of the pathway presents significant challenges. However, some in vitro kinetic data are available.

| Enzyme | Substrate | Km (µM) | Vmax (nkat/mg protein) | Organism |

| OPR3 | (9S,13S)-12-oxophytodienoic acid | 35 | 53.7 | Arabidopsis thaliana[5][12] |

Experimental Protocols

Determining the subcellular localization of enzymes is fundamental to understanding metabolic pathways. A combination of biochemical and cell biology techniques is typically employed.

Subcellular Fractionation and Western Blotting

This biochemical approach involves the physical separation of cellular organelles followed by the immunological detection of the protein of interest.

Protocol:

-

Tissue Homogenization: Homogenize fresh plant tissue (e.g., leaves) in a cold homogenization buffer using a blender or mortar and pestle. The buffer should be isotonic to maintain organelle integrity.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g) to pellet chloroplasts and mitochondria.

-

Transfer the resulting supernatant to an ultracentrifuge tube and spin at a very high speed (e.g., 100,000 x g) to pellet microsomes (including peroxisomes). The final supernatant is the cytosolic fraction.

-

-

Density Gradient Centrifugation: For purer fractions, resuspend the pellets from differential centrifugation and layer them on top of a density gradient (e.g., sucrose (B13894) or Percoll). Centrifuge at high speed, allowing organelles to migrate to their isopycnic point.

-

Fraction Collection and Analysis: Carefully collect the separated fractions. Validate the purity of each fraction using marker enzyme assays (e.g., catalase for peroxisomes, chlorophyll (B73375) for chloroplasts).

-

Western Blotting:

-

Separate the proteins from each fraction by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with a primary antibody specific to the enzyme of interest.

-

Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate. The presence of the protein in a specific fraction indicates its subcellular localization.

-

Green Fluorescent Protein (GFP) Tagging and Confocal Microscopy

This in vivo technique allows for the visualization of protein localization in living cells.

Protocol:

-

Gene Cloning: Clone the coding sequence of the gene of interest in-frame with the sequence for GFP in a plant expression vector.

-

Plant Transformation: Introduce the construct into plants (e.g., Arabidopsis thaliana) using a method like Agrobacterium-mediated transformation.

-

Microscopy:

-

Grow the transgenic plants and select a suitable tissue for imaging (e.g., root tips or leaf epidermis).

-

Use a confocal laser scanning microscope to visualize the GFP fluorescence.

-

To confirm localization, co-localize the GFP signal with either a known organellar marker (e.g., a fluorescent protein targeted to the peroxisome) or a specific organellar stain (e.g., MitoTracker for mitochondria). The overlap of the GFP signal with the marker signal confirms the subcellular localization of the fusion protein. This technique has been used to confirm the peroxisomal localization of OPCL1.[15]

-

Immunogold Labeling and Transmission Electron Microscopy (TEM)

This high-resolution technique provides precise localization of proteins at the ultrastructural level.

Protocol:

-

Tissue Fixation and Embedding: Fix small pieces of plant tissue in a solution that preserves both antigenicity and ultrastructure (e.g., a mixture of paraformaldehyde and glutaraldehyde). Dehydrate the tissue and embed it in a resin (e.g., LR White).

-

Ultrathin Sectioning: Cut ultrathin sections (50-70 nm) of the embedded tissue using an ultramicrotome and place them on TEM grids.

-

Immunolabeling:

-

Block non-specific binding sites on the sections.

-

Incubate the sections with a primary antibody specific to the enzyme of interest.

-

Wash the sections and then incubate with a secondary antibody conjugated to a colloidal gold particle of a specific size.

-

-

Staining and Imaging: Stain the sections with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast. Visualize the sections using a transmission electron microscope. The gold particles will appear as electron-dense dots, indicating the location of the target protein.

Mandatory Visualization

Caption: Overall pathway of this compound synthesis and signaling.

Caption: Experimental workflow for subcellular fractionation.

Conclusion

The synthesis of 7-epi-jasmonic acid is a sophisticated and highly organized process that relies on the compartmentalization of enzymes and intermediates within the plant cell. The chloroplasts and peroxisomes are the central hubs for the biosynthesis, while the cytoplasm and nucleus are the arenas for its final modifications and signaling activities. A thorough understanding of this spatial organization is paramount for manipulating jasmonate levels to enhance plant resilience and for exploring the therapeutic potential of these signaling molecules. Future research, aided by advancements in quantitative proteomics, metabolomics, and high-resolution imaging, will undoubtedly provide a more detailed picture of the dynamic regulation of 7-epi-jasmonic acid synthesis at the subcellular level.

References

- 1. researchgate.net [researchgate.net]

- 2. Functional Diversification of Acyl-Coenzyme A Oxidases in Jasmonic Acid Biosynthesis and Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pflanzenphysiologie.uni-hohenheim.de [pflanzenphysiologie.uni-hohenheim.de]

- 4. The Crystal Structure of Arabidopsis thaliana Allene Oxide Cyclase: Insights into the Oxylipin Cyclization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 12-Oxophytodienoate reductase 3 (OPR3) is the isoenzyme involved in jasmonate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression of the β-oxidation gene 3-ketoacyl-CoA thiolase 2 (KAT2) is required for the timely onset of natural and dark-induced leaf senescence in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism, signaling, and transport of jasmonates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the specificity of allene oxide cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Structural Evidence for the Substrate Channeling of Rice Allene Oxide Cyclase in Biologically Analogous Nazarov Reaction [frontiersin.org]

- 10. Allene oxide cyclase - Wikipedia [en.wikipedia.org]

- 11. 12-oxophytodienoate reductase - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The biosynthesis of jasmonic acid: a physiological role for plant lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolutionary Significance of 7-epi Jasmonic Acid Signaling: An In-depth Technical Guide

Abstract

Jasmonates (JAs) are a class of lipid-derived phytohormones that play a critical role in regulating plant defense, growth, and development. The jasmonate signaling pathway is a sophisticated network that has undergone significant evolution as plants adapted to terrestrial life. While jasmonoyl-isoleucine (JA-Ile) is recognized as the primary active ligand in angiosperms, the roles of other jasmonate stereoisomers, such as 7-epi-Jasmonic acid (7-epi-JA), are crucial for a comprehensive understanding of this signaling cascade from an evolutionary perspective. This technical guide provides an in-depth analysis of the evolutionary significance of 7-epi-JA signaling, detailing the core signaling pathway, its evolutionary divergence, quantitative comparisons of bioactivity, and key experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals working in plant biology, biochemistry, and related fields.

The Core Jasmonate Signaling Pathway

The canonical jasmonate signaling pathway is initiated by the perception of a bioactive jasmonate. This leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, thereby activating transcription factors (TFs) that regulate the expression of JA-responsive genes.

The key components of this pathway are:

-

CORONATINE INSENSITIVE 1 (COI1): An F-box protein that is part of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1. COI1 acts as the receptor for bioactive jasmonates.

-

Jasmonate ZIM-domain (JAZ) Proteins: A family of repressor proteins that, in the absence of a JA signal, bind to and inhibit the activity of various transcription factors.

-

MYC2: A basic helix-loop-helix (bHLH) transcription factor that is a master regulator of many JA-responsive genes.

In the presence of a bioactive jasmonate, a co-receptor complex is formed between COI1 and a JAZ protein, with the jasmonate molecule acting as a "molecular glue". This interaction targets the JAZ protein for ubiquitination by the SCFCOI1 complex and subsequent degradation by the 26S proteasome. The degradation of JAZ proteins releases MYC2 and other TFs, allowing them to activate the transcription of downstream target genes involved in defense and development.

Biosynthesis of 7-epi-Jasmonic Acid

Jasmonic acid is synthesized from α-linolenic acid via the octadecanoid pathway. This pathway involves enzymes in both the chloroplast and the peroxisome. The final step of the biosynthesis in the peroxisome yields (+)-7-iso-JA (also known as (+)-7-epi-JA). This stereoisomer can then be released into the cytoplasm where it can be conjugated to amino acids, such as isoleucine, to form the highly active (+)-7-iso-JA-Ile, or it can spontaneously epimerize to the more thermodynamically stable (-)-JA.

Evolutionary Divergence of Jasmonate Signaling

The jasmonate signaling pathway is ancient, with its core components being present in early land plants.[1] However, the specific jasmonate molecules that act as the primary ligands for the COI1 receptor have diverged throughout plant evolution.

The Ancestral Signal: OPDA Derivatives

In bryophytes, such as the liverwort Marchantia polymorpha, the jasmonate signaling pathway is conserved, but these plants do not synthesize JA or JA-Ile. Instead, the precursors 12-oxo-phytodienoic acid (OPDA) and dinor-OPDA act as the bioactive ligands for the COI1 receptor. This suggests that OPDA-based signaling represents the ancestral state of the jasmonate pathway in land plants.

Co-evolution of the COI1-JAZ Co-receptor and Ligand Specificity

The shift in ligand specificity from OPDA derivatives to JA-Ile in vascular plants is a result of the co-evolution of the COI1 receptor and JAZ repressor proteins. Studies have shown that specific amino acid changes in the ligand-binding pocket of COI1 are responsible for this switch in specificity. Furthermore, the JAZ proteins themselves have been shown to contribute to ligand specificity. In bryophytes and lycophytes, the COI1/JAZ co-receptor is capable of perceiving dn-OPDA, whereas in angiosperms, the evolution of JAZ proteins has restricted the binding to JA-Ile.

Bioactivity of 7-epi-Jasmonic Acid

While (+)-7-iso-JA-Ile is the most studied bioactive jasmonate in angiosperms, the unconjugated form, (+)-7-epi-JA, also possesses biological activity. However, direct quantitative comparisons of the bioactivity of 7-epi-JA with other jasmonates are limited in the literature. Most studies focus on the more stable (-)-JA or the highly active (+)-7-iso-JA-Ile.

The available data suggest that the stereochemistry at the C7 position is crucial for bioactivity. The epi configuration (7S) in (+)-7-epi-JA is the same as in the highly active (+)-7-iso-JA-Ile, suggesting that 7-epi-JA is likely a more potent signaling molecule than its epimer, (-)-JA.

Table 1: Comparative Binding Affinities of Jasmonate Derivatives to the COI1-JAZ Co-receptor

| Ligand | Co-receptor | Assay Type | Binding Affinity (Ki) | Reference |

| (+)-7-iso-JA-Ile | AtCOI1-AtJAZ6 | Radioligand Competition | 1.8 µM | [1] |

| (-)-JA-Ile | AtCOI1-AtJAZ6 | Radioligand Competition | 18 µM | [1] |

Key Experimental Methodologies

Root Growth Inhibition Assay

This bioassay is a classic method to quantify the biological activity of jasmonates, as they are potent inhibitors of primary root growth.

Protocol:

-

Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and plate them on Murashige and Skoog (MS) agar (B569324) medium supplemented with a range of concentrations of the jasmonate to be tested (e.g., 0.1, 1, 10, 50, 100 µM 7-epi-JA, (-)-JA, and (+)-7-iso-JA-Ile) and a solvent control.

-

Stratification and Growth: Stratify the plates at 4°C for 2-3 days in the dark to synchronize germination. Transfer the plates to a growth chamber with a long-day photoperiod (16 h light / 8 h dark) at 22°C.

-

Measurement: After 7-10 days of growth, scan the plates and measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).

-

Data Analysis: Calculate the average root length and standard deviation for each treatment. Plot the percentage of root growth inhibition relative to the solvent control against the logarithm of the jasmonate concentration. Determine the half-maximal effective concentration (EC50) for each compound.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is used to quantify the expression of JA-responsive genes, such as VSP1 and JAZ10, upon treatment with different jasmonates.

Protocol:

-

Plant Material and Treatment: Grow Arabidopsis thaliana (Col-0) seedlings in liquid MS medium for 10-14 days. Treat the seedlings with a specific concentration of the jasmonate of interest (e.g., 50 µM 7-epi-JA) or a solvent control for a defined period (e.g., 1, 3, 6 hours).

-

RNA Extraction and cDNA Synthesis: Harvest the seedlings, freeze them in liquid nitrogen, and extract total RNA using a suitable kit. Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for the target genes (VSP1, JAZ10) and a reference gene (e.g., ACTIN2).

-

Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and relative to the solvent control.

In Vitro Pull-Down Assay for COI1-JAZ Interaction

This assay is used to determine if a specific jasmonate can promote the interaction between the COI1 receptor and a JAZ repressor protein.

Protocol:

-

Protein Expression and Purification: Express and purify recombinant COI1 (often as a fusion protein, e.g., with a His-tag) and a JAZ protein (e.g., as a GST-fusion protein) from E. coli or another expression system.

-

Bait Immobilization: Immobilize the "bait" protein (e.g., GST-JAZ) on affinity beads (e.g., glutathione-agarose beads).

-

Interaction Assay: Incubate the immobilized bait protein with the "prey" protein (e.g., His-COI1) in a binding buffer in the presence of different concentrations of the jasmonate to be tested or a solvent control.

-

Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins from the beads.

-

Detection: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the tags of the prey protein (e.g., anti-His antibody) to detect the interaction.

Conclusion and Future Perspectives

The evolution of jasmonate signaling is a fascinating example of how plants have adapted their chemical communication systems to respond to a changing environment. While JA-Ile has taken center stage as the primary bioactive jasmonate in higher plants, the role of other stereoisomers like 7-epi-Jasmonic acid should not be overlooked. As the direct precursor to both JA-Ile and the more stable (-)-JA, 7-epi-JA occupies a critical node in jasmonate metabolism and signaling.

The evolutionary conservation of the core signaling components across land plants, coupled with the divergence in ligand specificity, highlights the plasticity of this pathway. The ability of early land plants to utilize OPDA derivatives as signaling molecules suggests a more promiscuous ancestral receptor that became more specialized over evolutionary time.

Future research should focus on obtaining more quantitative data on the bioactivity of 7-epi-JA and other jasmonate stereoisomers. This will require the development of sensitive and specific assays to dissect the subtle differences in their signaling outputs. A deeper understanding of the structure-activity relationships of different jasmonates will not only provide insights into the evolution of this important signaling pathway but may also open up new avenues for the development of novel plant growth regulators and defense elicitors for agricultural and pharmaceutical applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 7-epi Jasmonic Acid for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-epi Jasmonic acid, a stereoisomer of jasmonic acid, is a key signaling molecule in plants, mediating responses to a variety of biotic and abiotic stresses. Its unique biological activities make it a molecule of significant interest in agricultural research, plant physiology, and the development of novel therapeutic agents. The synthesis and purification of high-purity this compound are crucial for accurate and reproducible research outcomes.

These application notes provide detailed protocols for two distinct methods for the synthesis of this compound: a straightforward approach involving the epimerization of commercially available methyl jasmonate, and a more complex stereoselective synthesis employing a Wittig reaction. Furthermore, comprehensive protocols for the purification of the target compound using high-performance liquid chromatography (HPLC) and column chromatography are presented.

Synthesis of this compound

Two primary routes for the synthesis of this compound are detailed below. The choice of method will depend on the availability of starting materials, required stereochemical purity, and the scale of the synthesis.

Method 1: Epimerization of Methyl Jasmonate followed by Hydrolysis

This method provides a convenient route to a mixture enriched in this compound, starting from the more readily available methyl jasmonate. The process involves a base-catalyzed epimerization at the C-7 position, followed by purification of the methyl ester and subsequent hydrolysis to the desired carboxylic acid.

Step 1: Epimerization of Methyl Jasmonate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve commercially available methyl jasmonate (a mixture of cis and trans isomers) in anhydrous methanol (B129727).

-

Base Addition: While stirring, add a catalytic amount of a suitable base, such as sodium methoxide (B1231860) or potassium tert-butoxide. The reaction mixture is then heated to reflux.

-

Reaction Monitoring: The progress of the epimerization can be monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically allowed to proceed until an equilibrium mixture of methyl jasmonate and methyl 7-epi-jasmonate is achieved (often approaching a 1:1 ratio).

-

Work-up: After cooling to room temperature, the reaction is quenched by the addition of a weak acid, such as acetic acid, to neutralize the base. The solvent is then removed under reduced pressure. The resulting crude mixture of methyl ester isomers is then subjected to purification.

Step 2: Hydrolysis of Methyl 7-epi-Jasmonate

-

Reaction Setup: The purified methyl 7-epi-jasmonate is dissolved in a suitable solvent system, such as a mixture of methanol and water.

-

Base Addition: An excess of a base, such as sodium hydroxide (B78521) or potassium hydroxide, is added to the solution.

-

Reaction Conditions: The mixture is heated under reflux with stirring. The hydrolysis is typically complete within a few hours.[1][2][3]

-

Work-up: After cooling, the methanol is removed under reduced pressure. The remaining aqueous solution is acidified with a strong acid, such as hydrochloric acid, to precipitate the this compound.

-

Extraction: The product is then extracted with an organic solvent, such as ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.

| Parameter | Value/Condition |

| Starting Material | Methyl Jasmonate |

| Epimerization Base | Sodium methoxide or Potassium tert-butoxide |

| Epimerization Solvent | Anhydrous Methanol |

| Epimerization Temp. | Reflux |

| Hydrolysis Base | Sodium hydroxide or Potassium hydroxide |

| Hydrolysis Solvent | Methanol/Water |

| Hydrolysis Temp. | Reflux |

| Typical Yield | Variable, depends on purification efficiency |

Table 1: Summary of reaction conditions for the epimerization and hydrolysis method.

Method 2: Stereoselective Synthesis via Wittig Reaction

This method offers a more controlled, stereoselective route to epi-jasmonic acid, starting from a key aldehyde intermediate. This approach is particularly useful when high stereochemical purity is required.

Step 1: Preparation of the Phosphonium Ylide (Wittig Reagent)

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF).[4]

-

Base Addition: Cool the suspension to 0°C in an ice bath and add a strong base, such as n-butyllithium or sodium hydride, dropwise with stirring. The formation of the orange-red ylide indicates a successful reaction.[5][6]

Step 2: Wittig Reaction

-